molecular formula C16H14N4OS B12044974 4-((3-(Furan-2-yl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-20-1

4-((3-(Furan-2-yl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12044974
CAS No.: 478256-20-1
M. Wt: 310.4 g/mol
InChI Key: SMHCSGLVTMZKIE-JDKJHHCNSA-N
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Description

4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a furan derivative with a propenylidene amine, followed by cyclization with a phenyl-substituted triazole-thiol. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The propenylidene group can be reduced to form saturated derivatives.

    Substitution: The furan ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while reduction of the propenylidene group may produce saturated triazole derivatives.

Scientific Research Applications

4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole-thiol moiety is particularly important for its binding affinity and specificity, while the furan and propenylidene groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-FURYL-ME)AMINO)-3-(((2-FURYL-ME)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
  • 3-((SEC-BUTYLIMINO)ME)2-((2-FURYL-ME)AMINO)-9-ME-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
  • 3-((BENZYLIMINO)ME)2-((2-FURYLMETHYL)AMINO)-9-ME-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE

Uniqueness

4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

478256-20-1

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-12-5-2-6-13(11-12)15-18-19-16(22)20(15)17-9-3-7-14-8-4-10-21-14/h2-11H,1H3,(H,19,22)/b7-3+,17-9+

InChI Key

SMHCSGLVTMZKIE-JDKJHHCNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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